molecular formula C10H8ClNO2 B1387842 1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone CAS No. 1135283-66-7

1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone

Cat. No. B1387842
CAS RN: 1135283-66-7
M. Wt: 209.63 g/mol
InChI Key: QUADRZLCQLTRBE-UHFFFAOYSA-N
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Description

The compound “1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone” is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity .


Molecular Structure Analysis

The molecular structure of “1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone” can be represented by the molecular formula C8H6ClNO . The exact mass of the compound is 167.0137915 g/mol .


Chemical Reactions Analysis

The chemical reactions involving benzoxazole derivatives are of fundamental importance . They allow forging C–C, C–O, C–N, and C–Cl bonds, for example, from natural abundant starting materials such as alcohols and carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone” include a molecular weight of 167.59 g/mol . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 1 . The topological polar surface area is 26 Ų .

Future Directions

Benzoxazoles containing reactive 3-chloromethyl and 5-amino groups are practically unexplored derivatives in this series . The synthesis of “1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone” can be considered as an important intermediate for the preparation of previously inaccessible 3,5-disubstituted 1,2-benzisoxazoles . This opens up potential future directions for further innovations in the field of benzoxazole derivatives .

properties

IUPAC Name

1-[2-(chloromethyl)-1,3-benzoxazol-7-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-6(13)7-3-2-4-8-10(7)14-9(5-11)12-8/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUADRZLCQLTRBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)N=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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